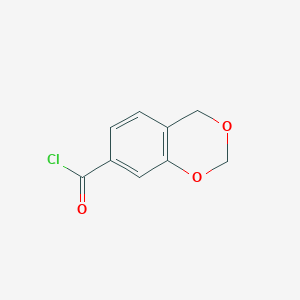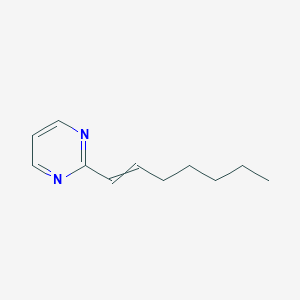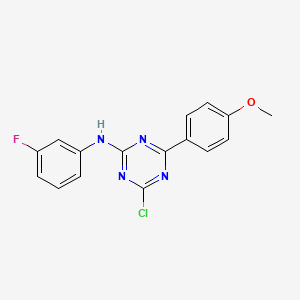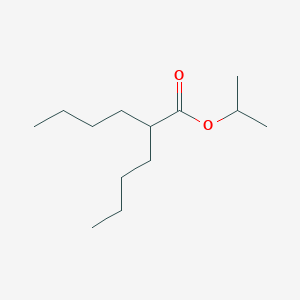
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide is a chemical compound with the molecular formula C13H8ClF3NO2. It is known for its unique structure, which includes a chloro group, a hydroxy group, and a trifluorophenyl group attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2,3,5-trifluoroaniline.
Amidation Reaction: The 5-chloro-2-hydroxybenzoic acid is reacted with 2,3,5-trifluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in a solvent such as dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-(2,3,5-trifluorophenyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzylamine.
Substitution: Formation of 5-azido-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide or 5-thio-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide.
Applications De Recherche Scientifique
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the trifluorophenyl group.
2-Hydroxy-N-(2,3,5-trifluorophenyl)benzamide: Similar structure but lacks the chloro group.
5-Chloro-2-hydroxy-N-(2,4-difluorophenyl)benzamide: Similar structure but has a difluorophenyl group instead of a trifluorophenyl group
Uniqueness
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide is unique due to the presence of both chloro and trifluorophenyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications. The trifluorophenyl group, in particular, enhances its lipophilicity and metabolic stability, which can be advantageous in drug development .
Propriétés
Numéro CAS |
634186-31-5 |
|---|---|
Formule moléculaire |
C13H7ClF3NO2 |
Poids moléculaire |
301.65 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide |
InChI |
InChI=1S/C13H7ClF3NO2/c14-6-1-2-11(19)8(3-6)13(20)18-10-5-7(15)4-9(16)12(10)17/h1-5,19H,(H,18,20) |
Clé InChI |
VYINJPMKSKAJGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)NC2=C(C(=CC(=C2)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


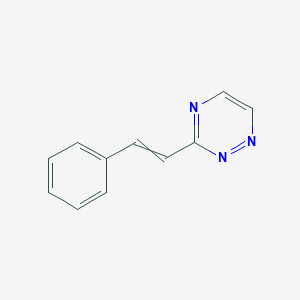
![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)
![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
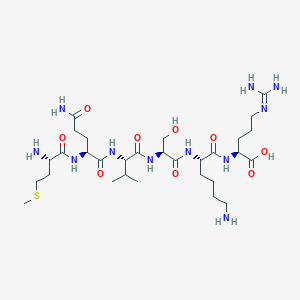
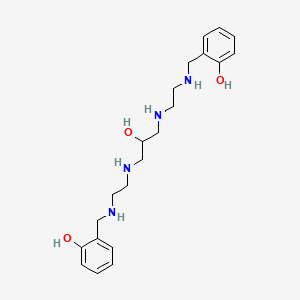

![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)

